![molecular formula C8H6Cl2N4 B597825 2,6-dichloro-4-(1H-1,2,4-triazol-5-yl)aniline CAS No. 1337882-44-6](/img/structure/B597825.png)
2,6-dichloro-4-(1H-1,2,4-triazol-5-yl)aniline
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Overview
Description
2,6-dichloro-4-(1H-1,2,4-triazol-5-yl)aniline is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of 1,2,4-triazole, a heterocyclic compound containing three nitrogen atoms .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including this compound, involves various chemical reactions . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of this compound consists of 20 atoms: 6 Hydrogen atoms, 8 Carbon atoms, 4 Nitrogen atoms, and 2 Chlorine atoms .Chemical Reactions Analysis
1,2,4-Triazole derivatives, including this compound, exhibit different tautomeric forms, which are important for studying their chemical reactivity .Scientific Research Applications
The triazole derivatives, including "2,6-dichloro-4-(1H-1,2,4-triazol-5-yl)aniline," have gained significant attention in scientific research due to their versatile biological activities and applications in various fields. Triazoles are a class of five-membered heterocyclic compounds that have shown a broad range of biological activities and are used in the development of new drugs. The interest in triazoles arises from their structural variations, which allow for diverse pharmacological applications (Ferreira et al., 2013).
Applications in Polymer Science
One significant area of application for triazole derivatives is in the development of proton-conducting fuel cell membranes. Triazoles and their polymers have demonstrated promising properties for enhancing the characteristics of electrolyte membranes, such as increasing thermal stability, mechanical strength, and ionic conductivity under anhydrous conditions at high temperatures. This makes them ideal candidates for the creation of heat-resistant, electrochemically stable, and mechanically strong proton-conducting membranes (Prozorova & Pozdnyakov, 2023).
Role in Corrosion Inhibition
Another application of triazole derivatives is in the field of corrosion inhibition. 1,2,3-Triazole derivatives, including those synthesized through the copper-catalyzed azide-alkyne cycloaddition (CuAAC), have been utilized as corrosion inhibitors for metals and their alloys in acidic media. These compounds offer a non-toxic, environmentally friendly alternative to traditional corrosion inhibitors, demonstrating good efficiency and providing a sustainable approach to corrosion protection (Hrimla et al., 2021).
Contributions to Organic Synthesis
In organic synthesis, triazole derivatives serve as key scaffolds for the development of new drugs and biologically active compounds. Their stability and participation in hydrogen bonding and dipole-dipole interactions make them attractive targets for the synthesis of compounds with potential therapeutic applications. Recent advances have focused on the development of novel triazoles with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, highlighting their importance in medicinal chemistry and drug discovery (Kaushik et al., 2019).
Mechanism of Action
Target of Action
The primary target of 2,6-dichloro-4-(1H-1,2,4-triazol-5-yl)aniline is the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are key hormones in various physiological processes.
Mode of Action
The compound interacts with its target, the aromatase enzyme, by forming hydrogen bonds . This interaction can lead to changes in the enzyme’s activity, potentially influencing the biosynthesis of estrogens .
Biochemical Pathways
Given its interaction with the aromatase enzyme, it’s likely that it impacts the estrogen biosynthesis pathway . The downstream effects of this could be significant, given the role of estrogens in numerous physiological processes.
Pharmacokinetics
The presence of the 1,2,4-triazole ring in the compound’s structure may improve its pharmacokinetic properties, as these scaffolds are known to form hydrogen bonds with different targets, potentially enhancing the compound’s bioavailability .
Result of Action
Given its potential interaction with the aromatase enzyme, it could influence the levels of estrogens in the body, which could have wide-ranging effects given the role of these hormones in various physiological processes .
Future Directions
The research indicates that 1,2,4-triazole derivatives, including 2,6-dichloro-4-(1H-1,2,4-triazol-5-yl)aniline, could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . This suggests potential future directions in the field of medicinal chemistry.
properties
IUPAC Name |
2,6-dichloro-4-(1H-1,2,4-triazol-5-yl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N4/c9-5-1-4(2-6(10)7(5)11)8-12-3-13-14-8/h1-3H,11H2,(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIBPVUTLSXJJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Cl)C2=NC=NN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301218104 |
Source
|
Record name | Benzenamine, 2,6-dichloro-4-(1H-1,2,4-triazol-5-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301218104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1337882-44-6 |
Source
|
Record name | Benzenamine, 2,6-dichloro-4-(1H-1,2,4-triazol-5-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1337882-44-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 2,6-dichloro-4-(1H-1,2,4-triazol-5-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301218104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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